2,2,6,6-Tetramethyl-4-(methylsulfonyloxy)-1-piperidinooxy

Übersicht

Beschreibung

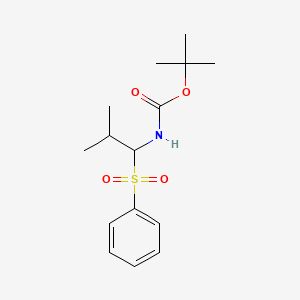

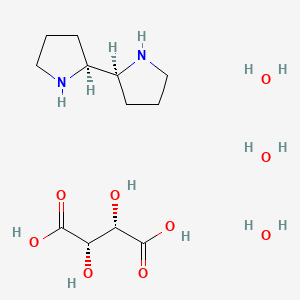

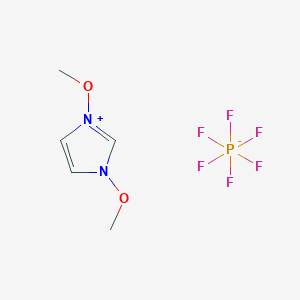

2,2,6,6-Tetramethyl-4-(methylsulfonyloxy)-1-piperidinooxy is a useful research compound. Its molecular formula is C10H21NO4S and its molecular weight is 251.35 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antioxidants, Contrast Agents, and Spin Probes : This compound is useful as antioxidants, contrast agents, and spin probes. It has been synthesized effectively as a 2,2,6,6-tetrasubstituted piperidine-4-one (Sakai et al., 2010).

Selective Oxidation of Primary Alcohols to Aldehydes : It is efficient in the highly selective oxidation of primary alcohols to aldehydes, a significant process in organic synthesis (Einhorn et al., 1996).

Inhibiting Malondialdehyde Generation and Superoxide Anion Release : Piperidine nitroxides, like this compound, inhibit malondialdehyde generation, hydrogen peroxide-induced hemolysis, and superoxide anion release from neutrophils (Li et al., 2006).

Determining Bond Dissociation Enthalpies in N-Alkoxyamine Derivatives : The compound is used for determining carbon-oxygen bond dissociation enthalpies in N-alkoxyamine derivatives and exhibits high reactivity toward hydrogen donors (Ciriano et al., 1999).

Improving Antiwear and Antioxidant Behaviors of Lubrication Oils : It can enhance the antiwear and antioxidant behaviors of lubrication oils, as well as their performance under atomic oxygen radiation (Li et al., 2014).

Electronic Structure Analysis : The electronic structure of this compound is consistent with other nitroxide radicals, which is important for understanding its reactivity and electrochemical properties (Novák & Kovač, 2005).

Synthesis of Heterocyclic Analogs of Hydroxylamine : Its synthesis methods can be used for creating heterocyclic analogs of hydroxylamine, important in various chemical syntheses (Rozantsev & Golubev, 1966).

Spin-Trap Agent for Electron Spin Resonance : As a spin-trap agent, it improves the detection of singlet oxygen in vacuo, which is crucial for studying oxidative processes (Hosoya et al., 2018).

Cathode Material for Lithium Secondary Batteries : A synthesized polyradical including this compound shows excellent charging/discharging reversibility and stability, making it a promising cathode material for lithium secondary batteries (Zhang et al., 2008).

Imaging Applications : It is used in tridimensional electron paramagnetic resonance (EPR) and MRI in vivo imaging, showing potential in biomedical imaging (Babic et al., 2020).

Spin Trap for Quantifying Peroxynitrite and Superoxide Radical Formation : It serves as a spin trap for quantifying peroxynitrite and superoxide radical formation in chemical and biological systems (Dikalov et al., 1997).

Eigenschaften

IUPAC Name |

(2,2,6,6-tetramethyl-1-oxidopiperidin-1-ium-4-yl) methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO4S/c1-9(2)6-8(15-16(5,13)14)7-10(3,4)11(9)12/h8,11H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWQKPTXRJZOQGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC([NH+]1[O-])(C)C)OS(=O)(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(5-Methyl-3,7-dioxo-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-1-yl)thiophene-2-carbonitrile](/img/structure/B8204492.png)

![2-[1-(3-Prop-1-en-2-ylphenyl)propan-2-ylcarbamoyloxy]ethyl 2-methylprop-2-enoate](/img/structure/B8204525.png)

![N-[(1S,2S)-2-Amino-1,2-bis(2,4,6-trimethylphenyl)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B8204535.png)

![1,4-bis[(S)-[(2R,4S,5S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]anthracene-9,10-dione](/img/structure/B8204550.png)

![(1R,2S,3S,5R)-2,6,6-trimethyl-2-(naphthalen-2-ylmethoxy)bicyclo[3.1.1]heptan-3-ol](/img/structure/B8204562.png)